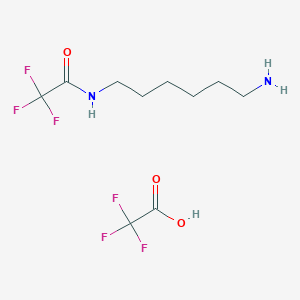
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid is a compound known for its unique chemical properties and applications in various scientific fields. This compound is often used as a cross-linking reagent due to its ability to react with amine-reactive and thiol groups .
Mécanisme D'action
Target of Action
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid primarily targets proteins, peptides, or other molecules containing free thiol groups . It is a cross-linking reagent that can react with an amine-reactive group and a thiol group .
Mode of Action
The compound this compound interacts with its targets by forming covalent bonds. It reacts with an amine-reactive group and a thiol group, thereby creating a cross-link .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving proteins with free thiol groups. The compound’s ability to cross-link these proteins can lead to changes in protein structure and function .
Pharmacokinetics
It is known that the compound is soluble in dmso, dmf, or water , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets. By cross-linking proteins, the compound can alter protein conformation and potentially affect protein function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at -20°C and protected from light, especially when in solution . These conditions can help maintain the compound’s stability and ensure its effective action.
Méthodes De Préparation
The synthesis of N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid involves several steps. One common method includes the reaction of 6-aminohexylamine with 2,2,2-trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Analyse Des Réactions Chimiques
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, resulting in the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking reagent in the synthesis of polymers and other complex molecules.
Biology: The compound is employed in the labeling of proteins and peptides, facilitating the study of biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials
Comparaison Avec Des Composés Similaires
N-(6-aminohexyl)-2,2,2-trifluoroacetamide, trifluoroacetic acid can be compared with other similar compounds such as N-(6-aminohexyl)maleimide, trifluoroacetic acid salt. While both compounds are used as cross-linking reagents, this compound is unique due to its trifluoroacetamide group, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- N-(6-aminohexyl)maleimide, trifluoroacetic acid salt
- N-(6-aminohexyl)succinimide, trifluoroacetic acid salt
These compounds share some functional similarities but differ in their specific chemical structures and applications.
Propriétés
IUPAC Name |
N-(6-aminohexyl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O.C2HF3O2/c9-8(10,11)7(14)13-6-4-2-1-3-5-12;3-2(4,5)1(6)7/h1-6,12H2,(H,13,14);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCHCTCQQZPAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNC(=O)C(F)(F)F)CCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695257.png)
![methyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2695258.png)
![N-(4-bromo-3-methylphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2695259.png)
![Ethyl 7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2695262.png)

![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2695264.png)
![N-[cyano(2-methylphenyl)methyl]-3-(4-phenyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B2695266.png)

![6-{[5-(butan-2-ylsulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2695268.png)

![Ethyl imidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2695272.png)


![2-[(2,4,6-Trichloropyridin-3-yl)sulfonylamino]propanamide](/img/structure/B2695277.png)
